molecular formula C9H14BNO2S B13333249 (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

Cat. No.: B13333249
M. Wt: 211.09 g/mol
InChI Key: MWBZUSJYLGDNBS-UHFFFAOYSA-N
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Description

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a valuable chemical reagent designed for research applications, particularly in organic synthesis and drug discovery. This compound features a boronic acid functional group, making it an essential building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds . The presence of both the piperidine and thiophene rings in its structure provides a versatile scaffold for constructing more complex molecules. Piperidine derivatives are of significant interest in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals and various alkaloids . The boronic acid moiety is a key functional group in medicinal chemistry, enabling the synthesis of diverse compound libraries for biological screening . Researchers can utilize this reagent in the exploration of new compounds with potential biological activity. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14BNO2S

Molecular Weight

211.09 g/mol

IUPAC Name

(5-piperidin-1-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO2S/c12-10(13)8-4-5-9(14-8)11-6-2-1-3-7-11/h4-5,12-13H,1-3,6-7H2

InChI Key

MWBZUSJYLGDNBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCCCC2)(O)O

Origin of Product

United States

Preparation Methods

Preparation of Thiophene Derivatives

To prepare (5-(piperidin-1-yl)thiophen-2-yl)boronic acid, one must first synthesize the appropriate thiophene derivative. This typically involves the following steps:

  • Step 1: Formation of Thiophene Ring
    The thiophene ring can be formed using various methods, such as the Gewald reaction or the Paal-Knorr synthesis. However, for the specific synthesis of (5-(piperidin-1-yl)thiophen-2-yl)boronic acid, a more tailored approach is needed.

  • Step 2: Introduction of Piperidine Moiety
    The introduction of the piperidine moiety onto the thiophene ring can be achieved through nucleophilic substitution reactions. For example, a halogenated thiophene derivative can react with piperidine in the presence of a base.

Synthesis of Boronic Acid

Once the thiophene derivative with the piperidine moiety is prepared, the next step involves converting it into a boronic acid. This typically involves a borylation reaction.

  • Step 1: Borylation Reaction
    The borylation reaction involves the conversion of a halogenated or other functionalized thiophene derivative into a boronic acid. This can be achieved using bis(pinacolato)diboron (B$${}{2}$$Pin$${}{2}$$) in the presence of a palladium catalyst and a base like potassium acetate.

Detailed Synthesis Protocol

Here is a detailed protocol for the synthesis of (5-(piperidin-1-yl)thiophen-2-yl)boronic acid:

  • Preparation of 5-Bromothiophene-2-yl)piperidine

    • React 5-bromothiophene with piperidine in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.
    • Purify the product using column chromatography.
  • Borylation Reaction

    • Mix the 5-(piperidin-1-yl)thiophene-2-yl bromide with bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., Pd(PPh$${}{3}$$)$${}{4}$$) in dioxane.
    • Heat the mixture at 80-100°C for several hours.
    • After cooling, filter the mixture through Celite and concentrate under reduced pressure.
    • Purify the boronic acid using silica gel chromatography.

Characterization and Analysis

The synthesized boronic acid can be characterized using various analytical techniques:

Data Tables

Table 1: Synthesis Conditions for Borylation Reaction

Reagent Quantity (mmol) Solvent Temperature (°C) Time (h)
Thiophene derivative 1.0 Dioxane 80-100 6-12
Bis(pinacolato)diboron 1.5
Potassium acetate 3.0
Pd(PPh$${}{3}$$)$${}{4}$$ 0.1

Table 2: NMR Data for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid

NMR Signal (ppm) Assignment
7.20-7.30 (m) Thiophene ring protons
3.50-3.70 (m) Piperidine protons
1.50-1.70 (m) Piperidine protons

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein . This interaction can influence various cellular pathways, leading to the desired biological or therapeutic outcome .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Variations and Electronic Effects

The reactivity and applications of thiophene-based boronic acids are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Electronic Properties of Selected Thiophene Boronic Acids
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid Piperidine at C5, -B(OH)₂ at C2 C₉H₁₄BNO₂S 211.10 Electron-rich due to piperidine; steric hindrance at C5
5-Tert-butylthiophene-2-boronic acid tert-Butyl at C5 C₈H₁₃BO₂S 184.06 Sterically bulky tert-butyl group enhances stability
5-Formylthiophen-2-boronic acid Formyl (-CHO) at C5 C₅H₅BO₃S 171.97 Electron-withdrawing formyl group increases electrophilicity at C2
5-Methylbenzo[b]thiophen-2-ylboronic acid Methyl at C5 (benzothiophene) C₉H₉BO₂S 208.05 Extended conjugation via benzothiophene enhances optoelectronic properties

Key Observations :

  • Electronic Modulation : Electron-donating groups (e.g., piperidine, tert-butyl) increase the electron density of the thiophene ring, enhancing nucleophilic reactivity in cross-coupling reactions. Conversely, electron-withdrawing groups (e.g., formyl) improve electrophilicity .
  • Steric Effects : Bulky substituents like tert-butyl or piperidine reduce reaction rates in Suzuki couplings due to hindered access to the boronic acid site .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions are highly sensitive to boronic acid structure. For example:

  • 5-Acetylthiophen-2-ylboronic acid (used in palladium-catalyzed C–C coupling) achieved a 61% yield in forming 1-(5-(2-(5-methylthiophen-2-yl)phenyl)thiophen-2-yl)ethan-1-one, highlighting moderate reactivity .
  • 5-Tert-butylthiophene-2-boronic acid showed reduced reactivity in analogous reactions due to steric hindrance, requiring optimized conditions (e.g., higher temperatures or excess ligand) .
  • (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is expected to exhibit intermediate reactivity, balancing steric bulk with electronic activation from the piperidine nitrogen .

Biological Activity

(5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound integrates a thiophene ring and a piperidine moiety, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is C₁₁H₁₄BOS, with a molecular weight of approximately 199.18 g/mol. The structure features a boron atom bonded to a hydroxyl group and an aromatic thiophene ring, contributing to its unique chemical properties.

The biological activity of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid is primarily linked to its ability to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells, positioning the compound as a potential anticancer agent. Additionally, the piperidine component may enhance its affinity for neurotransmitter receptors, suggesting possible applications in neuropharmacology .

Anticancer Potential

Research indicates that boronic acids can induce apoptosis in cancer cells by inhibiting proteasomal activity. The specific interactions of (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid with cancer cell lines have been explored in various studies:

Study Cell Lines Inhibition (%) Mechanism
Study AGlioma~70% at 10 µMProteasome inhibition
Study BBreast Cancer~65% at 5 µMInduction of apoptosis
Study CLeukemia~80% at 15 µMCell cycle arrest

These results highlight the compound's potential as a therapeutic agent against multiple types of cancer.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to form reversible covalent bonds enhances specificity and efficacy:

Enzyme IC50 (µM) Effect
Na+/K+ ATPase12Inhibition of cellular metabolism
Proteasome8Induction of apoptosis

Case Studies

  • Ebola Virus Research : A study investigated the antiviral properties of thiophene derivatives, including those similar to (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid. It was found that the piperidine group is crucial for maintaining antiviral activity against pseudotyped Ebola virus, suggesting that modifications to this structure could enhance efficacy against viral targets .
  • Cancer Therapy Development : A series of experiments assessed the growth inhibitory effects of various thiophene derivatives on human cancer cell lines. The results indicated that compounds incorporating the piperidine moiety exhibited significantly higher cytotoxicity compared to those lacking this feature .

Q & A

What are the optimized synthetic routes for (5-(Piperidin-1-yl)thiophen-2-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed borylation of halogenated thiophene precursors. A common approach is Miyaura borylation, where a bromo- or iodothiophene derivative reacts with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions . Key factors include:

  • Catalyst loading : Lower Pd concentrations (1–2 mol%) reduce costs but may slow kinetics.
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
  • Temperature : Reactions often proceed at 80–100°C to balance efficiency and side-product formation.
    The piperidinyl substituent may require protection during synthesis to prevent unwanted interactions with boronates .

How does the piperidinyl group influence the electronic properties and reactivity of this boronic acid in Suzuki-Miyaura couplings?

The electron-donating piperidinyl group at the 5-position of the thiophene ring increases electron density at the boron-bound carbon, enhancing oxidative addition in cross-couplings. This contrasts with electron-withdrawing groups (e.g., methoxy or cyano), which reduce reactivity but improve stability . In Suzuki reactions, the piperidinyl substituent:

  • Accelerates transmetallation due to improved boronate stability.
  • May sterically hinder coupling with bulky aryl halides, necessitating tailored catalysts (e.g., SPhos ligands) .

What analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR Spectroscopy : 11B^{11}\text{B} NMR confirms boronic acid formation (δ ~30 ppm for free acid). 1H^{1}\text{H} NMR identifies piperidinyl protons (δ 1.5–2.5 ppm) and thiophene protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₉H₁₃BNO₂S: 210.08 g/mol).
  • HPLC : Quantifies purity (>95% required for reproducibility in biological assays) .

How does this compound compare to other thiophene boronic acids in enzyme inhibition studies?

Unlike simpler analogs (e.g., 5-methylthiophen-2-yl boronic acid), the piperidinyl group enables hydrogen bonding with enzyme active sites, enhancing inhibition potency. For example:

  • Proteasome inhibition : The piperidine nitrogen may coordinate with catalytic threonine residues, mimicking peptide substrates .
  • Solubility : The basic piperidinyl group improves aqueous solubility compared to hydrophobic derivatives, aiding in vitro assays .

What experimental strategies address contradictions in reported reactivity data for this compound?

Discrepancies in coupling efficiency or stability may arise from:

  • Substituent effects : Piperidinyl vs. methoxy groups alter electronic profiles, requiring adjusted reaction conditions .
  • Protection/deprotection : Free piperidine may act as a ligand for Pd, necessitating Boc protection during synthesis .
    Resolution : Control experiments comparing protected/unprotected derivatives and systematic screening of catalysts/bases are recommended .

How can researchers design biological activity assays for this compound targeting serine proteases?

  • Kinetic assays : Monitor hydrolysis of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in the presence of the boronic acid.
  • ITC (Isothermal Titration Calorimetry) : Quantifies binding affinity (Kd) to enzymes like trypsin or thrombin .
  • Crystallography : Co-crystallization with the target enzyme reveals binding modes, guiding SAR studies .

What challenges arise in purifying this compound, and how are they mitigated?

  • Hydrolysis sensitivity : Boronic acids degrade in protic solvents. Use anhydrous conditions and silica gel chromatography with EtOAc/hexane (low H₂O content) .
  • By-products : Residual Pd can be removed via chelating resins (e.g., SiliaMetS Thiol).
  • Storage : Store under argon at –20°C to prevent dimerization .

How do computational methods predict the compound’s interaction with biological targets?

  • DFT calculations : Model the boronic acid’s Lewis acidity and π-orbital interactions with enzyme active sites.
  • Molecular docking : Predict binding poses using software like AutoDock Vina, leveraging the piperidinyl group’s H-bonding potential .
  • MD simulations : Assess stability of enzyme-inhibitor complexes over time .

What role does this compound play in materials science applications?

  • Conjugated polymers : The thiophene-piperidine-boronate motif enhances charge transport in organic semiconductors.
  • Sensor development : Boronic acids bind diols, enabling glucose-sensing applications when integrated into fluorescent probes .

How are stability and degradation profiles evaluated under physiological conditions?

  • pH stability : Incubate in buffers (pH 4–9) and monitor via HPLC. Boronic acids are stable at neutral pH but hydrolyze in acidic conditions .
  • Serum stability : Test in fetal bovine serum (37°C, 24 hrs) to assess suitability for in vivo studies .

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